molecular formula C18H21F4N3O3S B2749797 N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034507-06-5

N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2749797
CAS No.: 2034507-06-5
M. Wt: 435.44
InChI Key: CPLBKONWFWPAGE-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates multiple pharmacophores known to confer valuable biological properties. The pyrazole heterocycle is a privileged scaffold in pharmaceuticals, present in drugs with diverse activities, including anti-inflammatory, anticancer, and antiviral effects . The presence of the trifluoromethyl group attached to the pyrazole ring is a common strategy in drug design, as this moiety can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . Furthermore, the benzenesulfonamide group is a classic bioisostere found in many enzyme inhibitors, most notably cyclooxygenase-2 (COX-2) inhibitors like celecoxib, which share a similar N-arylsulfonamide pyrazole core structure . The specific substitution pattern on the benzene ring, including a fluorine and a methoxy group, along with the N-cyclopentyl and flexible ethyl-linked pyrazole side chains, suggests potential for targeted receptor interaction and fine-tuning of physicochemical properties. This combination of features makes this compound a promising candidate for research into novel therapeutic agents, particularly in oncology and inflammation. Researchers can leverage this molecule as a key intermediate or a starting point for structure-activity relationship (SAR) studies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-5-fluoro-2-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F4N3O3S/c1-28-15-7-6-13(19)12-16(15)29(26,27)25(14-4-2-3-5-14)11-10-24-9-8-17(23-24)18(20,21)22/h6-9,12,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLBKONWFWPAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials generally include cyclopentylamine, 5-fluoro-2-methoxybenzenesulfonyl chloride, and 3-(trifluoromethyl)-1H-pyrazole. The reaction conditions often require the presence of a base, such as triethylamine or sodium hydride, to facilitate nucleophilic substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve batch or continuous flow processes. Optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts, are crucial to maximizing yield and purity. Solvent selection is also critical, with common solvents including dichloromethane, ethanol, and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Can be reduced using agents like lithium aluminium hydride.

  • Substitution: : Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

  • Nucleophiles: : Amines, alcohols, and thiols.

  • Electrophiles: : Alkyl halides, acyl chlorides, and sulfonyl chlorides.

  • Conditions: : Reactions typically occur under mild to moderate temperatures (20-80°C) and neutral to slightly basic pH.

Major Products

The major products formed from these reactions depend on the reactants and conditions. For example:

  • Oxidation: : Produces sulfoxides or sulfones.

  • Reduction: : Generates amines or alcohols.

  • Substitution: : Forms various substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a reagent or intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies. It can participate in various chemical reactions such as oxidation, reduction, and substitution.

Types of Reactions:

  • Oxidation: Reacts with oxidizing agents to produce sulfoxides or sulfones.
  • Reduction: Can be reduced to generate amines or alcohols.
  • Substitution: Forms various substituted derivatives through nucleophilic or electrophilic substitution reactions.

Biology

In biological research, N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is utilized to probe cellular pathways and investigate protein-ligand interactions. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to biological targets, making it useful in designing molecular probes and inhibitors.

Biological Mechanisms:

  • Enzyme Inhibition: Potential to inhibit kinases involved in signaling pathways related to cell proliferation and apoptosis.
  • Receptor Modulation: Binds to G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades.

Medicine

The compound shows promise as a lead compound for developing new therapeutic agents. Its sulfonamide moiety is known for antimicrobial properties, and modifications to its structure may yield compounds with enhanced activity against various pathogens.

Case Studies:

  • Anticancer Activity: Studies have indicated that derivatives of this compound exhibit significant anticancer activity against human tumor cells, making it a candidate for further drug development .
  • Antimicrobial Properties: Its structural features suggest potential efficacy against bacterial infections, warranting further investigation into its pharmacological applications.

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its stability and reactivity make it valuable in producing agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects is primarily through interaction with specific molecular targets. These targets include enzymes and receptors that play critical roles in cellular processes.

Molecular Targets and Pathways

  • Enzymes: : Inhibition or modulation of enzyme activity, such as proteases or kinases.

  • Receptors: : Binding to receptor sites, altering signal transduction pathways.

  • Pathways: : Affecting pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Similarities :

  • Core Structure : Both compounds share a benzenesulfonamide backbone with a pyrazole ring substituted with a trifluoromethyl group.

Key Differences :

  • Substituents :
    • Celecoxib has a p-tolyl group at the pyrazole’s 5-position, whereas the target compound substitutes this with a cyclopentyl group via an ethyl linker.
    • The target compound introduces a 5-fluoro-2-methoxy substitution on the benzene ring, absent in celecoxib.
  • Molecular Weight : Celecoxib (381.37 g/mol) is lighter than the target compound due to the latter’s additional cyclopentyl, ethyl, and methoxy groups.
  • The fluorine and methoxy groups in the target compound could enhance metabolic stability and solubility compared to celecoxib’s purely hydrophobic p-tolyl group.

Perfluorinated Benzenesulfonamides (e.g., [93819-97-7])

Key Similarities :

  • Sulfonamide Core : Shared benzenesulfonamide structure with diverse substituents.

Key Differences :

  • Applications : Perfluorinated derivatives are often used in industrial applications (e.g., surfactants, polymers) due to their chemical inertness, while the target compound’s structure suggests biomedical use.
  • Bioavailability : The target compound’s balanced fluorination and polar groups (methoxy, sulfonamide) may improve bioavailability compared to highly fluorinated analogs.

Pyrazolyl Benzenesulfonamides with Oxo Substituents (e.g., 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide)

Key Similarities :

  • Heterocyclic Moieties : Both incorporate pyrazole rings linked to benzenesulfonamide.

Key Differences :

  • Pharmacokinetics : The oxo group may increase solubility but reduce membrane permeability compared to the target compound’s trifluoromethyl and cyclopentyl groups.

Comparative Data Table

Property/Compound Target Compound Celecoxib Perfluorinated Analog Oxo-Pyrazole Derivative
Molecular Weight ~500–550 g/mol (estimated) 381.37 g/mol >600 g/mol (e.g., [93819-97-7]) ~350–400 g/mol (estimated)
Key Substituents Cyclopentyl, 5-fluoro-2-methoxy, trifluoromethyl pyrazole p-Tolyl, trifluoromethyl Pentafluoroethyl, phosphonooxy 3-methyl-5-oxo pyrazole
Melting Point Not reported (likely lower than celecoxib due to bulky groups) 161–164°C Not reported (likely high) Not reported
Pharmacological Target Hypothesized: COX-2 COX-2 Industrial applications Unclear (potential metabolic enzymes)
Fluorination Impact Moderate (enhanced stability, moderate lipophilicity) Low (single trifluoromethyl) High (extreme hydrophobicity) None

Research Findings and Hypotheses

  • Metabolic Stability: The 5-fluoro substituent could reduce oxidative metabolism in the liver, extending half-life relative to non-fluorinated analogs.
  • Synthetic Challenges : The ethyl linker and cyclopentyl group may complicate crystallization, necessitating advanced techniques like SHELXL for structural analysis .

Biological Activity

N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class. Its complex molecular structure includes various functional groups that contribute to its biological activity. This article explores its mechanisms of action, biological targets, and relevant case studies that highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H21F4N3O3SC_{18}H_{21}F_{4}N_{3}O_{3}S, with a molecular weight of 435.4 g/mol. The presence of fluorine and trifluoromethyl groups enhances its reactivity and biological profile, making it a subject of interest in drug discovery.

PropertyValue
Molecular FormulaC18H21F4N3O3SC_{18}H_{21}F_{4}N_{3}O_{3}S
Molecular Weight435.4 g/mol
CAS Number2034507-06-5

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Key mechanisms include:

Enzyme Inhibition:
The compound has shown potential in inhibiting various enzymes, particularly kinases involved in signaling pathways related to cell proliferation and apoptosis. For instance, it may inhibit p38 MAPK, which plays a crucial role in inflammatory responses and cancer progression.

Receptor Modulation:
this compound can bind to G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that affect cellular functions such as migration and survival.

Biological Activity Studies

Recent studies have evaluated the compound's efficacy against various cancer cell lines. Notable findings include:

  • Cytotoxicity: The compound exhibited significant cytotoxic effects against SK-MEL-2 melanoma cells with an IC50 value in the micromolar range, indicating its potential as an anticancer agent .
  • Selectivity: Compared to other sulfonamide derivatives, this compound demonstrated selective activity against certain cancer types, suggesting a unique mechanism that warrants further investigation .

Case Studies

Several case studies have highlighted the biological applications of this compound:

  • Anticancer Activity: In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of 0.65 μM, demonstrating potent anticancer properties compared to structurally similar compounds .
  • Inflammation Models: The compound was tested in models of inflammation where it inhibited TNFα production in a dose-dependent manner, showcasing its potential as an anti-inflammatory agent .

Q & A

Basic: What are the standard synthetic routes for N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation, cyclization, and functional group modifications. Key steps include:

  • Sulfonylation : Reacting a benzenesulfonyl chloride intermediate with an amine-containing precursor under controlled pH (e.g., 8–9) to avoid side reactions.
  • Pyrazole incorporation : Coupling the trifluoromethylpyrazole moiety via nucleophilic substitution or copper-catalyzed "click" chemistry.
  • Optimization : Temperature (often 60–100°C), solvent polarity (e.g., DMF or THF), and inert atmospheres (N₂/Ar) are critical for yield and purity. For example, prolonged reaction times (>24 hrs) may improve cyclization efficiency but risk decomposition .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they confirm?

  • ¹H/¹³C NMR : Confirm regiochemistry of the cyclopentyl and pyrazole groups. For instance, methoxy (-OCH₃) protons appear as singlets near δ 3.8–4.0 ppm, while pyrazole protons show distinct splitting patterns.
  • 19F NMR : Identifies fluorinated groups (e.g., -CF₃ at δ -60 to -65 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error).
  • IR Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported yields or purity when reproducing synthesis protocols for this compound?

Discrepancies often arise from subtle variations in:

  • Catalyst purity : Trace metal contaminants (e.g., Cu²⁺ in click chemistry) can alter reaction kinetics.
  • Intermediate stability : Fluorinated intermediates may hydrolyze under humid conditions; use molecular sieves or anhydrous solvents.
  • Workup protocols : Adjust extraction pH (e.g., pH 5–6 for amine protonation) or employ column chromatography with optimized eluent ratios (e.g., EtOAc/hexane gradients) .

Advanced: What strategies are recommended for elucidating the biological target or mechanism of action of this sulfonamide derivative?

  • Target fishing : Use affinity chromatography with immobilized compound analogs to capture binding proteins.
  • Cellular assays : Measure dose-dependent inhibition of enzymatic activity (e.g., carbonic anhydrase, linked to sulfonamide pharmacology).
  • Mutagenesis studies : Compare activity in wild-type vs. mutant enzyme isoforms to identify critical binding residues .

Advanced: What analytical challenges arise when quantifying fluorinated or trifluoromethyl groups in this compound, and how can they be mitigated?

  • 19F NMR limitations : Signal splitting due to coupling with adjacent protons can obscure integration. Use decoupling or 2D ¹H-¹⁹F correlation experiments.
  • X-ray crystallography : Resolve ambiguous -CF₃ orientations in solid-state structures. Heavy atom derivatives (e.g., Se-methionine) may improve phasing.
  • Elemental analysis : Account for fluorine’s high electronegativity in combustion calculations .

Advanced: How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

  • Molecular docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using software (e.g., AutoDock Vina). Focus on hydrogen bonds between sulfonamide and catalytic residues.
  • ADMET prediction : Use QSAR models to estimate logP (target <5 for oral bioavailability) and CYP450 inhibition risks.
  • Free-energy perturbation (FEP) : Simulate trifluoromethyl group substitutions to balance potency and metabolic stability .

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